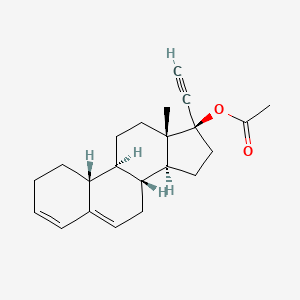
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: is a synthetic steroid compound with the molecular formula C22H28O2 and a molecular weight of 324.457 . It is also known by its systematic name 19-Norpregna-3,5-dien-20-yn-17-ol, acetate . This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves multiple steps, starting from basic steroidal precursors. The key steps typically include:
Ethinylation: Introduction of an ethinyl group at the 17-alpha position.
Acetylation: Addition of an acetoxy group at the 17-beta position.
Cyclization: Formation of the estradiene structure through cyclization reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to speed up the reaction.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted estradiene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference material in analytical chemistry.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its effects on cellular processes and gene expression.
- Used in studies related to hormone receptor interactions.
Medicine:
- Explored for potential therapeutic applications, particularly in hormone replacement therapy.
- Studied for its effects on various physiological processes.
Industry:
- Used in the development of new synthetic routes for steroidal compounds.
- Applied in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene involves its interaction with hormone receptors, particularly estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes. The molecular targets include:
Estrogen Receptors: Modulation of receptor activity.
Gene Expression Pathways: Regulation of genes involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Estradiol: A natural estrogen hormone with similar structural features.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen with similar applications.
Uniqueness:
- Its synthetic nature allows for precise control over its chemical properties, making it valuable in research and industrial applications.
17alphalpha-Ethinyl-17beta-acetoxy-3,5-estradiene: has unique structural modifications that enhance its stability and reactivity compared to natural estrogens.
Eigenschaften
Molekularformel |
C22H28O2 |
|---|---|
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,5,7,9,17-20H,6,8,10-14H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
TYNGLPZQWLTLTF-ZCPXKWAGSA-N |
Isomerische SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@H]3CCC=C4)C)C#C |
Kanonische SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3CCC=C4)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


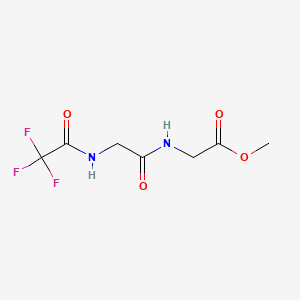
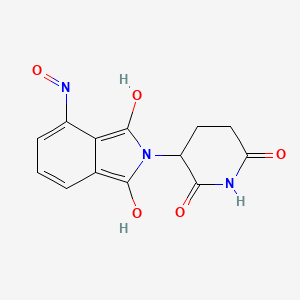
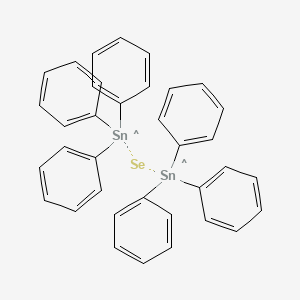
![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
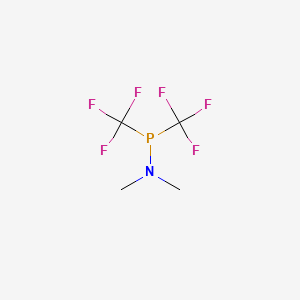
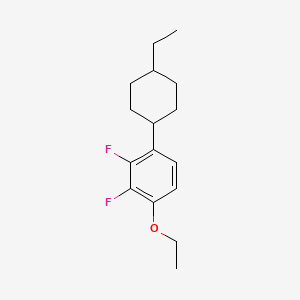
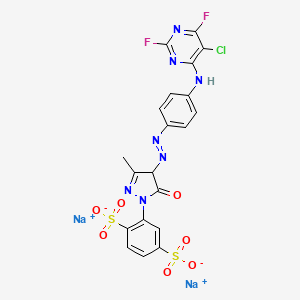
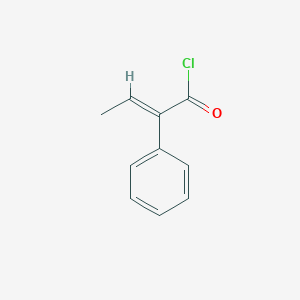
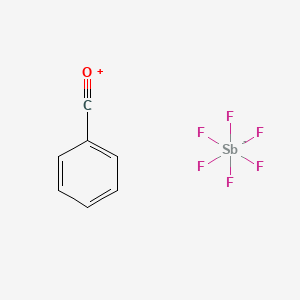
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)



